molecular formula C22H22O B13987472 2-Methyl-1,1,2-triphenylpropan-1-ol CAS No. 61082-65-3

2-Methyl-1,1,2-triphenylpropan-1-ol

Cat. No.: B13987472
CAS No.: 61082-65-3
M. Wt: 302.4 g/mol
InChI Key: BWWGNKWLWJYVGN-UHFFFAOYSA-N
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Description

2-Methyl-1,1,2-triphenylpropan-1-ol is an organic compound with the molecular formula C22H22O. It is a tertiary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three phenyl groups and one methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol typically involves the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,1,2-triphenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1,1,2-triphenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methyl-1,1,2-triphenylpropan-1-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,1,2-triphenylpropan-1-ol is unique due to its combination of three phenyl groups and one methyl group attached to the central carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

CAS No.

61082-65-3

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

2-methyl-1,1,2-triphenylpropan-1-ol

InChI

InChI=1S/C22H22O/c1-21(2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3

InChI Key

BWWGNKWLWJYVGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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